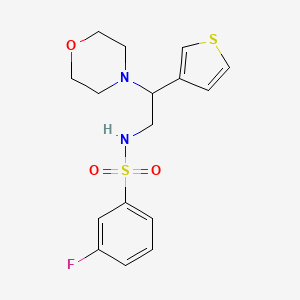

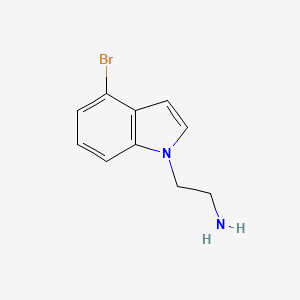

![molecular formula C20H23N5O2 B2639593 9-(4-ethylphenyl)-1-methyl-3-prop-2-enyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione CAS No. 843635-35-8](/img/structure/B2639593.png)

9-(4-ethylphenyl)-1-methyl-3-prop-2-enyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “9-(4-ethylphenyl)-1-methyl-3-prop-2-enyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione” belongs to the class of pyrimidinediones . Pyrimidinediones are characterized by a pyrimidine ring substituted with two carbonyl groups . They have various chemical and biological applications .

Synthesis Analysis

The synthesis of similar compounds involves various methods. For instance, the reaction of urea with a beta-ketoester can furnish related compounds, which can then be alkylated at the N-1 position with different agents to afford the target compounds . Other methods involve the use of enaminonitriles, alkynes, or (trimethylsilyl) acetylene .Molecular Structure Analysis

The structure of the compound is characterized by a pyrimidine ring substituted with two carbonyl groups . The seven-membered, annelated compounds have relatively rigid structures and can lock the orientation of the aromatic ring .Chemical Reactions Analysis

The chemical reactions of similar compounds involve various methods. For instance, the reaction of enaminonitrile with CS in the presence of sodium methoxide can give pyrimidinethione derivatives . Other reactions involve the use of alkynes or (trimethylsilyl) acetylene .Scientific Research Applications

Synthesis and Structural Analysis

Research on compounds structurally related to 9-(4-ethylphenyl)-1-methyl-3-prop-2-enyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione has been focused on their synthesis and structural analysis. These compounds exhibit significant bioactivity due to their complex purine and pyrimidine derivatives structures, which are essential in biological processes. Studies have shown the synthesis of various derivatives through intricate chemical pathways, demonstrating the chemical versatility and potential for targeted therapeutic applications. For instance, the synthesis of new [c,d]-fused purinediones involves multiple steps starting from specific pyrimidine diones, highlighting the methodological advancements in creating structurally complex and biologically relevant molecules (Ondrej Šimo, A. Rybár, & J. Alföldi, 1995). Similarly, the isolation of purine and pyrimidine derivatives from natural sources like the South China Sea gorgonian Subergorgia suberosa indicates the diversity of these compounds in nature and their potential pharmacological value (S. Qi, Si Zhang, Cheng-Hai Gao, & Qin-Xing Li, 2008).

Bioactivity and Antioxidant Properties

Further research has explored the bioactivity of these compounds, particularly their antioxidant properties. Studies have synthesized pyrimido[4,5-d]pyrimidine derivatives, demonstrating significant antioxidant activity. This bioactivity is crucial for potential therapeutic applications, given the role of oxidative stress in various diseases. The synthesis process, including the use of catalysts like iodine, has been optimized to enhance the reaction efficiency and yield of bioactive compounds with promising antioxidant capabilities (A. Cahyana, A. R. Liandi, & M. Zaky, 2020).

Molecular Modeling and Synthesis for Anticancer Activity

The design and synthesis of purine-diones and pyridopyrimidine-diones have been directed towards evaluating their anticancer activity. Molecular modeling techniques have been employed to develop analogs with enhanced bioactivity. These studies aim to identify compounds with significant inhibitory effects on cancer cell lines, providing a foundation for developing new anticancer agents. The intricate synthesis routes underscore the potential of these compounds in medicinal chemistry and drug development (A. Hayallah, 2017).

Mechanism of Action

While the specific mechanism of action for this compound is not mentioned in the available data, similar compounds, such as pyridopyrimidines, have shown therapeutic interest. They have been used on several therapeutic targets, including dihydrofolate reductase (DHFR), some kinases, and the biotin carboxylase .

properties

IUPAC Name |

9-(4-ethylphenyl)-1-methyl-3-prop-2-enyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N5O2/c1-4-11-25-18(26)16-17(22(3)20(25)27)21-19-23(12-6-13-24(16)19)15-9-7-14(5-2)8-10-15/h4,7-10H,1,5-6,11-13H2,2-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKSYTTLUQNBLAP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)N2CCCN3C2=NC4=C3C(=O)N(C(=O)N4C)CC=C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9-(4-ethylphenyl)-1-methyl-3-prop-2-enyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

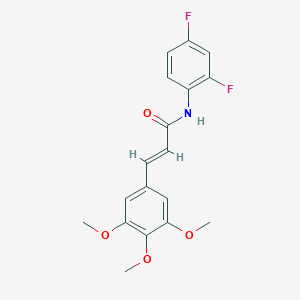

![3-benzyl-6-(4-methylphenyl)-2-sulfanyl-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2639519.png)

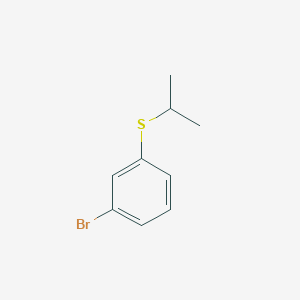

![Ethyl 2-({[(4-amino-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B2639522.png)

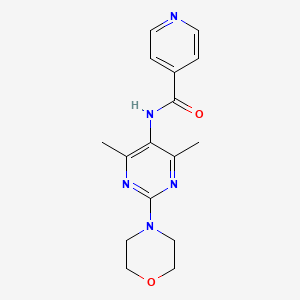

![N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]-4-methyl-6-(methylsulfanyl)-2-(propan-2-yl)pyrimidine-5-carboxamide](/img/structure/B2639524.png)

![N-({[(4-chloroanilino)(methylsulfanyl)methylene]amino}methylene)-N-methylmethanaminium iodide](/img/structure/B2639527.png)

![N-(2-methoxybenzyl)-3-(4-methoxyphenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/structure/B2639530.png)

![4-{2-[4-(5,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine](/img/structure/B2639532.png)